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Compound Focus: llmofosine

CAS No.: 83519-04-4

Cat. No.: S603976

The table below summarizes the available data on Ilmofosine from a Phase I clinical trial and preclinical

data on a class of synthetic Lipid A analogs.

. Key Toxicities (Dose- Waximum Key Pharmacokinetic
Compound Model/Subjects . Tolerated
Limiting) Parameters
Dose (MTD)
limofosine Humans (39 Gastrointestinal 450 mg/m? Biexponential
[1] patients with solid  (Grade 3): Nausea, (weekly 2- elimination; Terminal
tumors) vomiting, diarrhea; hour half-life: ~40 h;
decreased infusion) [1] Metabolite (sulfoxide)
performance status [1] half-life: ~48 h; Dose-
proportional AUC [1]
Lipid A Mice Lethal toxicity Not Not Provided
Analog A- (Galactosamine- (Highest among tested  Applicable
168 [2] loaded) analogs) [2] (Preclinical
study)
Lipid A Mice Lethal toxicity (Toxic Not Not Provided
Analog A- (Galactosamine- to 2/6 mice at 50 Applicable
169 [2] loaded) pg/mouse) [2] (Preclinical
study)

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s603976?utm_src=pdf-body
https://www.smolecule.com/products/s603976?utm_src=pdf-interest
https://www.smolecule.com/products/s603976?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14977826/
https://pubmed.ncbi.nlm.nih.gov/14977826/
https://pubmed.ncbi.nlm.nih.gov/14977826/
https://pubmed.ncbi.nlm.nih.gov/14977826/
https://pubmed.ncbi.nlm.nih.gov/8268863/
https://pubmed.ncbi.nlm.nih.gov/8268863/
https://pubmed.ncbi.nlm.nih.gov/8268863/
https://pubmed.ncbi.nlm.nih.gov/8268863/
https://www.smolecule.com/products/s603976?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

L Maximum o
. Key Toxicities (Dose- Key Pharmacokinetic
Compound Model/Subjects . Tolerated
Limiting) Parameters

Dose (MTD)
Lipid A Mice Non-lethal at tested Not Not Provided
Analog A- (Galactosamine- doses [2] Applicable
167 [2] loaded) (Preclinical

study)

Detailed Experimental Data and Protocols

For rigorous evaluation, here are the methodologies from the key studies cited in the table.

Phase | Clinical Trial of iImofosine [1]

¢ Objective: To determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and
pharmacokinetics of lmofosine in patients with advanced solid tumors.

e Dosing Protocol: The drug was administered as a weekly 2-hour intravenous infusion for four
weeks, followed by a two-week rest period. Dose escalation occurred across ten levels, from 12 to
650 mg/m2.

¢ Toxicity Assessment: Toxicity was evaluated according to standard cancer therapy criteria.
Gastrointestinal effects were identified as the DLT. A decline in performance status of two or more
levels was also considered treatment-related.

e Pharmacokinetic Analysis: Plasma concentrations of Iimofosine and its sulfoxide metabolite were
measured using high-pressure liquid chromatography (HPLC). The area under the concentration-
time curve (AUC) was calculated, and the elimination half-life was determined.

Preclinical Study on Lipid A Analogs [2]

¢ Objective: To compare the mitogenic activity and lethal toxicity of four synthetic lipid A analogs.

e Mitogenic Activity Protocol: Splenocytes (spleen cells) from BALBI/c mice were isolated and
cultured. The compounds were tested at concentrations ranging from 3.13 to 100 pg/ml. Mitogenic
activity, indicating immune cell proliferation, was measured.

¢ Lethal Toxicity Protocol: The lipids were administered to galactosamine-loaded C57BL/6 mice.
Galactosamine sensitizes the mice to the toxic effects of these compounds. Lethality was then
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observed and recorded at doses of 25 and 50 pg per mouse.

Mechanisms and Broader Context of Ether Lipids

Ether lipids are a class of lipids where the lipid "tail" is attached to the glycerol backbone via an ether bond
[3]. Synthetic ether lipid analogs are known to have cytostatic and cytotoxic properties. Their mechanism of
action is thought to involve disrupting membrane structure and acting as inhibitors of enzymes within
signal transmission pathways, such as protein kinase C and phospholipase C [3]. Another well-known
therapeutic ether lipid is Miltefosine, used to treat the parasitic disease leishmaniasis, which exploits the

high ether lipid content in the parasite's membranes [3].

The diagram below illustrates the cellular mechanisms and research applications of ether lipid analogues

based on the available information.
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Interpretation and Research Implications
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¢ llmofosine's Clinical Profile: The data shows that Iimofosine's toxicity is manageable, with a clear
MTD. Its long half-life supports intermittent dosing schedules [1]. The lack of tumor responses in the
Phase | trial is typical, as these studies are primarily designed to assess safety.

¢ Preclinical to Clinical Translation: The severe lethal toxicity of Lipid A analogs in mice [2] highlights
the critical role of model selection. It also underscores that potent biological activity (e.g.,
mitogenicity) often comes with a narrow therapeutic window.

¢ Mechanistic Insights: The primary mechanism of ether lipids involves targeting cellular membranes
and signaling pathways [3]. This non-specific action can lead to efficacy against diverse targets (like
cancer cells or parasites) but also contributes to systemic toxicity, such as the Gl effects seen with
limofosine.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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